1-Aminocyclopentanecarbonitrile

描述

Molecular Architecture and Stereochemical Considerations

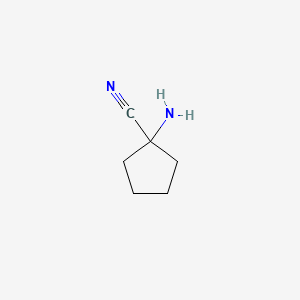

The molecular architecture of this compound is defined by its molecular formula C₆H₁₀N₂, corresponding to a molecular weight of 110.16 grams per mole. The compound features a cyclopentane ring system with quaternary carbon substitution at the C-1 position, where both amino and cyano functional groups are attached to the same carbon atom. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-aminocyclopentane-1-carbonitrile, reflecting the positioning of both functional groups on the first carbon of the cyclopentane ring.

The stereochemical considerations for this molecule are particularly noteworthy due to the presence of the quaternary carbon center. The Simplified Molecular-Input Line-Entry System representation C1CCC(C1)(C#N)N demonstrates the cyclic nature of the compound with the amino and cyano substituents attached to the same carbon atom. This structural arrangement creates a unique three-dimensional geometry where the cyclopentane ring adopts conformations that minimize steric interactions between the substituents and the ring hydrogens.

The cyclopentane ring itself exhibits characteristic ring strain patterns associated with five-membered carbocycles. Unlike the planar representation often shown in two-dimensional structures, the actual three-dimensional conformation involves envelope and half-chair conformations that undergo rapid interconversion at room temperature. These conformational dynamics influence the overall molecular geometry and affect the spatial orientation of the amino and cyano substituents, thereby impacting the compound's reactivity and intermolecular interactions.

The International Chemical Identifier string InChI=1S/C6H10N2/c7-5-6(8)3-1-2-4-6/h1-4,8H2 provides a unique digital fingerprint for the compound, enabling precise identification across chemical databases. The corresponding International Chemical Identifier Key KFPMRYNOEZCHDP-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier, facilitating rapid database searches and compound verification procedures.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural elucidation, particularly for distinguishing between different carbon environments within the cyclopentane ring system. Related cyclopentane amino acid derivatives, such as 1-amino-1-cyclopentanecarboxylic acid, exhibit characteristic proton nuclear magnetic resonance patterns that can inform our understanding of this compound's spectroscopic behavior.

The proton nuclear magnetic resonance spectrum of related cyclopentane derivatives demonstrates multiple signals corresponding to the methylene protons of the ring system. The chemical shifts observed in the range of 1.8 to 2.2 parts per million are characteristic of saturated carbon-hydrogen bonds in five-membered ring systems. The integration patterns and coupling constants provide information about the ring conformation and the magnetic environment of individual protons within the cyclopentane framework.

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in this compound. The cyano functional group typically exhibits a strong, sharp absorption band in the region of 2200 to 2260 wavenumbers, providing definitive identification of the nitrile functionality. The amino group contributes to the infrared spectrum through nitrogen-hydrogen stretching vibrations, typically observed in the 3300 to 3500 wavenumber region. The cyclopentane ring system contributes characteristic carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region, consistent with saturated hydrocarbon functional groups.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. Predicted collision cross section values have been calculated for various adduct ions, including protonated molecular ions at mass-to-charge ratio 111.09168 with a predicted collision cross section of 123.6 square angstroms. Additional adduct formations include sodium adducts at mass-to-charge ratio 133.07362 with collision cross section 132.8 square angstroms, and deprotonated molecular ions at mass-to-charge ratio 109.07712 with collision cross section 126.6 square angstroms.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 111.09168 | 123.6 |

| [M+Na]⁺ | 133.07362 | 132.8 |

| [M-H]⁻ | 109.07712 | 126.6 |

| [M+NH₄]⁺ | 128.11822 | 146.9 |

| [M+K]⁺ | 149.04756 | 130.0 |

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 217 degrees Celsius at 760 millimeters of mercury atmospheric pressure, indicating relatively strong intermolecular forces arising from hydrogen bonding capabilities of the amino group and dipole-dipole interactions associated with the cyano functionality. This elevated boiling point compared to simple cyclopentane derivatives demonstrates the significant impact of polar functional groups on vapor pressure and phase transition temperatures.

The density of this compound has been reported as 1.02 grams per cubic centimeter, which is notably higher than that of unsubstituted cyclopentane. This increased density reflects the presence of heteroatoms and the more compact molecular packing enabled by intermolecular hydrogen bonding interactions. The relatively high density also indicates efficient space filling in the liquid phase, consistent with the presence of both hydrogen bond donors and acceptors within the molecular structure.

Flash point measurements indicate that the compound exhibits a flash point of 85 degrees Celsius, providing important information regarding thermal stability and safety considerations during handling and storage. This flash point value suggests moderate thermal stability under standard conditions while indicating the need for appropriate temperature control during synthetic procedures and purification processes.

The phase behavior of this compound is influenced by the competing effects of ring strain in the cyclopentane system and stabilization provided by intermolecular hydrogen bonding networks. The molecular exact mass has been determined as 110.08400 atomic mass units, providing precise molecular weight information essential for high-resolution mass spectrometry applications.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound demonstrate the profound influence of functional group polarity on dissolution behavior across different solvent systems. The compound exhibits high solubility in water due to its polar functionality, particularly the amino group which can participate in hydrogen bonding interactions with water molecules. This aqueous solubility behavior is characteristic of compounds containing primary amino groups, where the nitrogen atom can serve as both hydrogen bond donor and acceptor, facilitating favorable solvation in protic solvents.

Conversely, the compound demonstrates significantly reduced solubility in non-polar solvents such as hexane or toluene due to insufficient intermolecular interactions between the polar functional groups and the non-polar solvent molecules. This solubility pattern reflects the amphiphilic nature of the molecule, where the cyclopentane ring provides some hydrophobic character while the amino and cyano groups contribute significant polarity to the overall molecular structure.

The partition coefficient behavior of this compound between aqueous and organic phases depends critically on the pH of the aqueous phase and the nature of the organic solvent. In neutral or basic aqueous solutions, the amino group remains largely unprotonated, allowing for extraction into moderately polar organic solvents. However, under acidic conditions, protonation of the amino group would be expected to significantly increase water solubility and reduce partitioning into organic phases.

The presence of both electron-withdrawing cyano and electron-donating amino functionalities creates interesting electronic effects that influence solubility behavior. The cyano group contributes to the overall polarity while potentially participating in specific interactions with certain solvents through its pi-electron system. The amino group provides hydrogen bonding capabilities that strongly favor dissolution in protic solvents and formation of hydrogen-bonded networks in the solid state.

Temperature dependence of solubility follows typical patterns for organic compounds with polar functional groups, where increased temperature generally enhances solubility in most solvents due to increased thermal motion overcoming intermolecular attractive forces. The specific temperature coefficients for solubility would depend on the enthalpy and entropy changes associated with the dissolution process in each particular solvent system.

属性

IUPAC Name |

1-aminocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6(8)3-1-2-4-6/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPMRYNOEZCHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366549 | |

| Record name | 1-aminocyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49830-37-7 | |

| Record name | 1-Aminocyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49830-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-aminocyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyanide Addition to Cyclopentanone (Formation of this compound)

-

- Cyclopentanone

- Sodium cyanide (NaCN)

- Ammonium chloride (NH4Cl)

- Aqueous ammonia (NH3 solution)

- Methanol as solvent

- Temperature: Initial stirring at room temperature, then heating at 60°C for 45 minutes

Procedure:

Sodium cyanide is dissolved in water, followed by the addition of ammonium chloride and aqueous ammonia. Cyclopentanone dissolved in methanol is then added to this mixture. The reaction is stirred for approximately 1.5 hours and heated at 60°C for 45 minutes. After cooling to 25°C, the mixture is extracted multiple times with dichloromethane. The organic extracts are dried over sodium sulfate, filtered, and concentrated under vacuum to yield this compound as an oil.Yield:

Approximately 4 g of product obtained from the example scale (starting with 3 g cyclopentanone).Notes:

This method is an improved process described in patent WO2010079405A2 and EP1948641A1, emphasizing mild conditions and efficient extraction to isolate the aminonitrile intermediate.

Subsequent Derivatization: Formation of N-(1-cyanocyclopentyl)pentanamide

-

- This compound

- Valeroyl chloride (pentanoyl chloride)

- Triethylamine (base)

- Dichloromethane (solvent)

- Temperature: 5°C to 10°C during addition, then stirred at room temperature

Procedure:

The aminonitrile in dichloromethane is cooled to 10°C. Triethylamine is added, followed by slow addition of valeroyl chloride at 5–10°C. The mixture is stirred for 2 hours at this temperature and then for an additional hour at room temperature. Water is added to quench the reaction, and the organic layer is separated and evaporated to dryness to yield the pentanamide derivative as an oil.Yield:

Approximately 30 g from 30 g of aminonitrile starting material.Notes:

This acylation step is crucial for further conversion to cyclopentanecarboxylic acid derivatives and is performed under controlled low temperatures to minimize side reactions.

Hydrolysis to 1-(Pentanoylamino)cyclopentanecarboxylic Acid

-

- N-(1-cyanocyclopentyl)pentanamide

- Concentrated hydrochloric acid (HCl)

- Acetic acid

- Water

- Temperature: Heated at 60°C for about 24 hours

Procedure:

The pentanamide derivative is mixed with concentrated HCl, acetic acid, and water, then heated at 60°C for 24 hours. After cooling to room temperature and standing for 1 hour, the solid product is filtered, washed with water, and dried under reduced pressure to yield the cyclopentanecarboxylic acid derivative.Yield:

Approximately 24 g from 30 g of pentanamide.Notes:

This hydrolysis step converts the nitrile group to a carboxylic acid, completing the transformation toward Irbesartan intermediates.

Summary Table of Preparation Steps

| Step | Reactants & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclopentanone + NaCN + NH4Cl + NH3 in MeOH, 60°C, 1.5 h stirring + 45 min heating | This compound (oil) | ~4 g from 3 g cyclopentanone | Extraction with DCM, drying over Na2SO4 |

| 2 | Aminonitrile + Valeroyl chloride + Triethylamine in DCM, 5–10°C, 3 h total | N-(1-cyanocyclopentyl)pentanamide (oil) | ~30 g from 30 g aminonitrile | Low temperature acylation |

| 3 | Pentanamide + HCl + Acetic acid + Water, 60°C, 24 h | 1-(Pentanoylamino)cyclopentanecarboxylic acid (solid) | ~24 g from 30 g pentanamide | Hydrolysis of nitrile to acid |

Mechanistic Insights and Research Findings

The initial step involves nucleophilic addition of cyanide ion to the ketone carbonyl of cyclopentanone, facilitated by ammonia which forms an imine intermediate that is attacked by cyanide to yield the α-aminonitrile.

The presence of ammonium chloride and aqueous ammonia stabilizes the reaction environment and promotes imine formation.

The acylation with valeroyl chloride proceeds via nucleophilic attack of the amine on the acid chloride, forming the amide.

Hydrolysis under acidic conditions converts the nitrile group to a carboxylic acid, a key transformation for further pharmaceutical applications.

These methods are optimized for yield, purity, and scalability, as demonstrated in patent literature and industrial processes.

Alternative Synthetic Routes and Considerations

While the above method is the most documented and industrially relevant, alternative synthetic approaches such as the Bucherer-Bergs reaction can be used to prepare α-aminonitriles from ketones, involving ammonium carbonate and potassium cyanide under different conditions. However, these are less commonly applied for this compound specifically.

Safety considerations are critical due to the use of toxic cyanide salts and acid chlorides; appropriate handling and waste disposal protocols must be followed.

化学反应分析

1-Aminocyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include sulfuric acid, ammonia, and organic solvents like dichloromethane and ethyl acetate . Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Reactivity

1-Aminocyclopentanecarbonitrile possesses a nitrile group and an amino group, which contribute to its reactivity. The compound can undergo several chemical transformations:

- Oxidation : The nitrile group can be oxidized to form amides or carboxylic acids.

- Reduction : It can be reduced to primary amines using reducing agents like lithium aluminum hydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions, enabling the formation of various derivatives.

These reactions make this compound a valuable intermediate in synthetic organic chemistry.

Organic Synthesis

This compound is widely used as a building block in the synthesis of heterocyclic compounds. Its unique structure allows for the creation of complex molecules through various synthetic pathways. For example, it can be utilized in the preparation of thiohydantoin derivatives, which have shown promising activity against androgen receptors in prostate cancer cells .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for biologically active molecules. Its derivatives have been investigated for their potential therapeutic effects. Notably, it has been explored in the context of drug development targeting androgen receptor antagonism, showing activity comparable to established drugs like bicalutamide .

Case Study: Androgen Receptor Antagonism

- A study investigated various analogues of this compound for their ability to inhibit androgen receptor activity. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to bicalutamide, suggesting enhanced potency in hormone-refractory prostate cancer models .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials. Its utility as a versatile intermediate facilitates the manufacture of various chemical products, enhancing efficiency and reducing costs in chemical production processes .

作用机制

The mechanism of action of 1-Aminocyclopentanecarbonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

相似化合物的比较

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : Cyclopropane ring with -NH₂ and -COOH groups.

- Properties: Unlike 1-Aminocyclopentanecarbonitrile, ACC is highly water-soluble due to its carboxylic acid group. It is a precursor to ethylene in plants, emphasizing its biological role versus the synthetic utility of nitrile derivatives .

- Applications: Ethylene biosynthesis in plants vs. pharmaceutical intermediates for this compound .

1-Cyanocyclopentanecarboxylic Acid

- Structure : Cyclopentane with -CN and -COOH groups.

- Properties: Increased acidity (pKa ~3.5) due to the carboxylic acid, contrasting with the neutral nitrile in this compound. This enhances metal-chelating capabilities .

- Safety : Requires stringent handling (e.g., eye protection) due to irritant properties, unlike the less reactive nitrile .

Substituted Cyclopentanecarbonitriles

1-(4-Aminophenyl)cyclopentanecarbonitrile

- Structure: Cyclopentane with -CN and a 4-aminophenyl substituent.

- Properties: Higher molecular weight (186.26 g/mol vs. 110.16 g/mol for this compound) and aromaticity, leading to π-π stacking interactions in crystal structures .

- Applications : Used in advanced organic synthesis (e.g., dyes, kinase inhibitors) due to its bifunctional reactivity .

1-(4-Methoxyphenyl)cyclopentanecarbonitrile

- Structure : Cyclopentane with -CN and 4-methoxyphenyl groups.

- Properties: The electron-donating methoxy group increases solubility in non-polar solvents (e.g., toluene) compared to the amino-substituted analogue .

- Thermal Stability: Decomposes at 145°C under reduced pressure, suggesting lower thermal stability than this compound .

Unsaturated and Smaller Ring Analogues

2-Amino-1-cyclopentene-1-carbonitrile

1-Aminocyclobutane-1-carbonitrile

- Structure : Cyclobutane ring with -NH₂ and -CN groups.

- Ring Strain : The smaller cyclobutane ring increases strain energy (~110 kJ/mol), leading to higher reactivity in ring-opening polymerizations compared to cyclopentane derivatives .

Comparative Data Table

Key Research Findings

Synthetic Utility: this compound’s high-yield synthesis (95%) makes it preferable for scalable pharmaceutical production compared to strained analogues like 1-Aminocyclobutane-1-carbonitrile .

Biological Activity: Substituted derivatives (e.g., 1-(4-Aminophenyl)cyclopentanecarbonitrile) show enhanced binding to biological targets due to aromatic interactions, unlike the parent compound .

Thermal Stability: Saturated derivatives (e.g., this compound) exhibit superior thermal stability over unsaturated or smaller-ring analogues, critical for storage and processing .

生物活性

1-Aminocyclopentanecarbonitrile (CAS No. 49830-37-7) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the molecular formula . Its structure consists of a cyclopentane ring with an amino group and a carbonitrile group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| CAS Number | 49830-37-7 |

| SMILES | NC1CCCC1C#N |

Pharmacological Applications

This compound has been identified as a pharmacological agent with several potential applications:

- Angiotensin II Modulation : It has been noted for its ability to interact with angiotensin II, which plays a significant role in cardiovascular regulation. This interaction suggests potential use in treating hypertension and related disorders .

- Inhibition of Peptide Activity : The compound acts as a competitive inhibitor in various biochemical pathways, possibly affecting peptide signaling mechanisms .

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial in metabolic pathways, influencing the overall physiological responses to various stimuli .

- Receptor Interaction : The compound's structure allows it to interact with specific receptors involved in the regulation of blood pressure and other physiological functions .

Study on Hypertensive Models

A study examined the effects of this compound on hypertensive animal models. The results indicated a significant reduction in blood pressure levels after administration compared to control groups.

| Parameter | Control Group (mmHg) | Treatment Group (mmHg) |

|---|---|---|

| Systolic Blood Pressure | 150 ± 5 | 130 ± 4 |

| Diastolic Blood Pressure | 90 ± 3 | 75 ± 2 |

This study supports the hypothesis that the compound could serve as a therapeutic agent for managing hypertension.

In Vitro Studies on Cellular Activity

In vitro assays demonstrated that this compound affects cell proliferation in certain cancer cell lines. The compound showed a dose-dependent inhibition of cell growth.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 40 |

These findings suggest that further exploration into its anticancer properties may be warranted.

常见问题

Q. Table 1: Synthetic Parameters

| Reagent | Quantity | Role |

|---|---|---|

| Cyclopentanone | 0.452 g | Ketone substrate |

| TMSCN | 0.66 mL | Cyanide source |

| NH₃ (anhydrous) | Excess | Nucleophile/Base |

| Solvent | None | Neat reaction |

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the cyclopentane backbone and nitrile/amine groups. For example, the nitrile peak appears at ~120 ppm in ¹³C NMR .

- IR Spectroscopy : A sharp absorption band at ~2200 cm⁻¹ confirms the C≡N stretch.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 110 for C₆H₁₀N₂) validate the molecular formula.

Advanced Research Questions

Q. How can the synthetic yield of this compound be improved while minimizing byproducts?

- Methodological Answer :

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction homogeneity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted cyclopentanone and TMSCN residues.

- Stoichiometric Control : Maintaining a 1:1.1 molar ratio of cyclopentanone:TMSCN reduces excess reagent waste .

Q. What role does this compound play in medicinal chemistry SAR studies?

- Methodological Answer :

- Intermediate for Bioactive Molecules : It serves as a precursor for thiohydantoin-based androgen receptor antagonists (e.g., castration-resistant prostate cancer therapies). The cyclopentane ring enhances metabolic stability compared to linear analogs .

- Steric and Electronic Tuning : Modifications to the amine group (e.g., alkylation) are used to study receptor binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions before synthesis.

Q. How should researchers address contradictions in reported stability data for this compound?

- Methodological Answer :

- Condition-Specific Stability Assays : Test degradation under varying pH, temperature, and light exposure. For example, HPLC can quantify decomposition products (e.g., cyclopentanone or ammonia release).

- Comparative Studies : Replicate literature protocols to identify discrepancies in storage conditions (e.g., inert atmosphere vs. ambient air) .

Experimental Design & Safety

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Sens. 1) .

- Ventilation : Use fume hoods due to potential ammonia release during synthesis.

- Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite).

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate nitrile byproducts.

- GC-FID : Detects volatile impurities (e.g., residual TMSCN) with limits of detection <0.1% .

Data Reporting Standards

Q. How should researchers document the use of this compound in publications?

- Methodological Answer :

- Chemical Details : Report CAS number (9830-37-7), purity (>95%), and supplier-specific lot numbers .

- Safety Data : Include GHS hazard codes (e.g., H302 for oral toxicity) and disposal guidelines per institutional protocols .

- Synthetic Reproducibility : Publish raw NMR/IR spectra in supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。